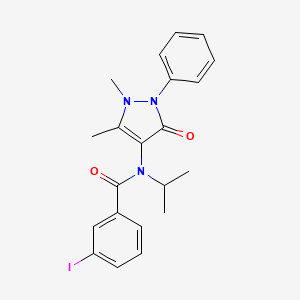![molecular formula C11H22O2Si B14416300 (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol CAS No. 81939-25-5](/img/structure/B14416300.png)
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is a chemical compound with a unique structure that includes a cyclopentene ring substituted with a tert-butyl(dimethyl)silyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various methods, including cyclization reactions or the use of pre-formed cyclopentene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its reactivity can be harnessed to create bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the silyl group provides steric protection. These interactions can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the silyl protecting group, making it more reactive.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in terms of protection but differ in the core structure.
Uniqueness
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is unique due to the combination of the cyclopentene ring and the silyl protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
81939-25-5 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
VRSPJPYUHXNQHT-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C=C1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



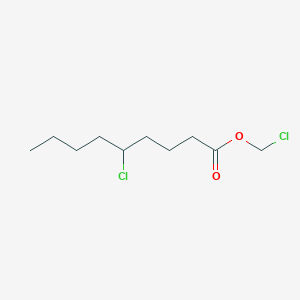
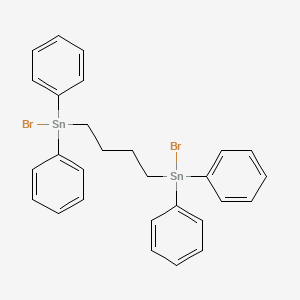
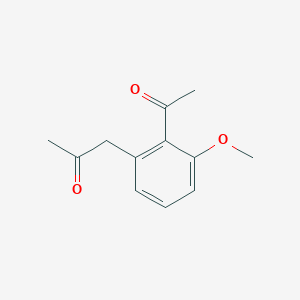
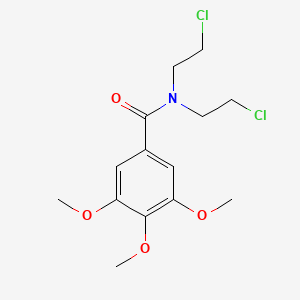
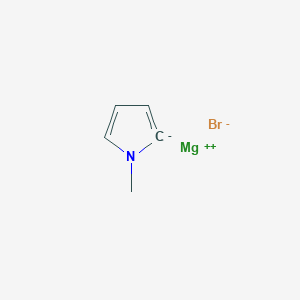

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
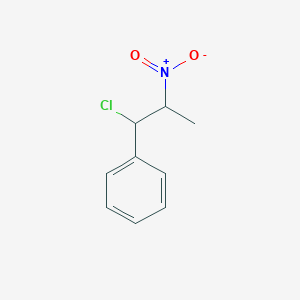
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)

![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
